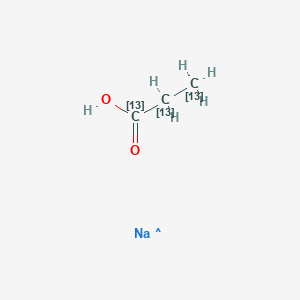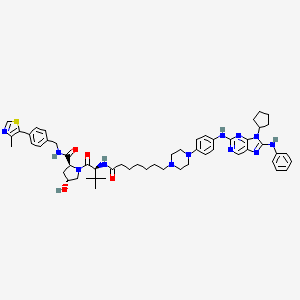
PROTAC EGFR degrader 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC EGFR degrader 4 is a potent proteolysis targeting chimera (PROTAC) designed to target and degrade mutant epidermal growth factor receptor (EGFR) proteins. This compound has shown significant efficacy in degrading specific EGFR mutants, such as EGFRdel19 and EGFRL858R/T790M, which are commonly associated with various cancers .
Métodos De Preparación
The synthesis of PROTAC EGFR degrader 4 involves selecting a high-affinity EGFR inhibitor as the ligand and linking it to an E3 ubiquitin ligase ligand through a suitable linker. The synthetic route typically involves:
Ligand Selection: Choosing a purine derivative with high EGFR inhibitory activity.
Linker Design: Using molecular docking models to identify appropriate linker attachment points.
Coupling Reaction: Connecting the EGFR ligand to the E3 ligase ligand using standard coupling reactions.
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable synthesis techniques and rigorous purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
PROTAC EGFR degrader 4 undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions during its synthesis.
Oxidation and Reduction: These reactions may be involved in modifying the ligands or linkers.
Coupling Reactions: Common reagents include coupling agents like EDCI or DCC, and conditions often involve mild temperatures and inert atmospheres.
The major products formed from these reactions are the desired PROTAC molecule and any by-products from the coupling reactions.
Aplicaciones Científicas De Investigación
PROTAC EGFR degrader 4 has a wide range of scientific research applications:
Chemistry: Used to study the degradation of specific proteins and the effects of protein knockdown.
Biology: Helps in understanding the role of EGFR in cellular processes and disease mechanisms.
Industry: Could be used in the development of targeted cancer therapies and personalized medicine approaches.
Mecanismo De Acción
PROTAC EGFR degrader 4 works by forming a ternary complex with the target EGFR protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the EGFR protein, marking it for degradation by the proteasome. The degradation of EGFR disrupts downstream signaling pathways that promote cancer cell growth and survival .
Comparación Con Compuestos Similares
PROTAC EGFR degrader 4 is unique in its ability to selectively degrade specific EGFR mutants. Similar compounds include:
Gefitinib-based PROTAC 3: Targets EGFR with exon 19 deletion and L858R mutation.
PROTAC EGFR degrader 5: Effective against EGFRDel19 and induces apoptosis in cancer cells.
PROTAC EGFR degrader 6: Uses a different E3 ligase ligand and also targets EGFRDel19.
HJM-561: Selectively degrades EGFRDel19/T790M/C797S and L858R/T790M/C797S triple mutants.
These compounds highlight the versatility and specificity of PROTAC technology in targeting various EGFR mutations.
Propiedades
Fórmula molecular |
C55H70N12O4S |
|---|---|
Peso molecular |
995.3 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[7-[4-[4-[(8-anilino-9-cyclopentylpurin-2-yl)amino]phenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H70N12O4S/c1-37-48(72-36-58-37)39-21-19-38(20-22-39)33-56-51(70)46-32-44(68)35-66(46)52(71)49(55(2,3)4)62-47(69)18-10-5-6-13-27-64-28-30-65(31-29-64)42-25-23-41(24-26-42)59-53-57-34-45-50(63-53)67(43-16-11-12-17-43)54(61-45)60-40-14-8-7-9-15-40/h7-9,14-15,19-26,34,36,43-44,46,49,68H,5-6,10-13,16-18,27-33,35H2,1-4H3,(H,56,70)(H,60,61)(H,62,69)(H,57,59,63)/t44-,46+,49-/m1/s1 |
Clave InChI |
MCPFQJKJCFMAIH-CRHSMECVSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)


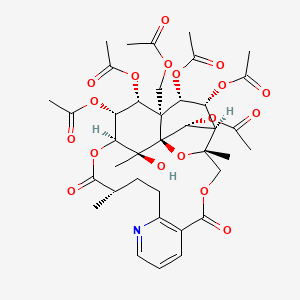
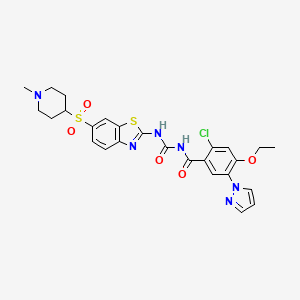
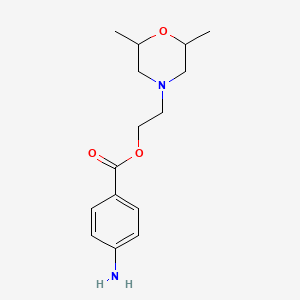
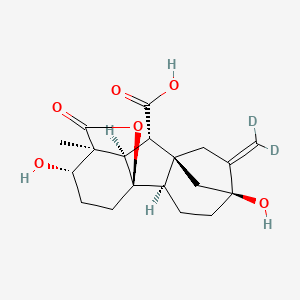
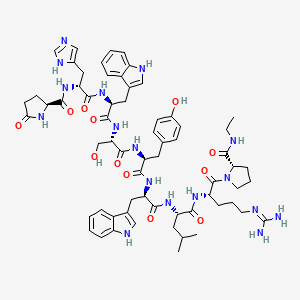

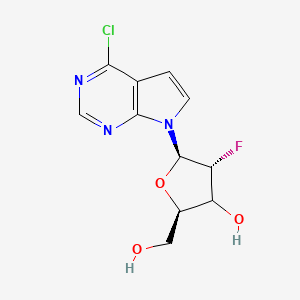
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399501.png)
